molecular formula C18H21BF2N2O3 B13367028 2-(3,4-Difluorophenoxy)-4,6-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine

2-(3,4-Difluorophenoxy)-4,6-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine

Cat. No.: B13367028
M. Wt: 362.2 g/mol
InChI Key: SAZFZHVOYZZBAN-UHFFFAOYSA-N
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Description

2-(3,4-Difluorophenoxy)-4,6-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with difluorophenoxy and dioxaborolan groups. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it valuable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Difluorophenoxy)-4,6-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine typically involves multiple steps. One common method includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core is synthesized through a condensation reaction between appropriate precursors, such as 2,4,6-trimethylpyrimidine and 3,4-difluorophenol, under controlled conditions.

    Introduction of the Dioxaborolan Group: The dioxaborolan group is introduced via a Suzuki-Miyaura coupling reaction. This involves the reaction of the pyrimidine derivative with a boronic acid or boronate ester in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Difluorophenoxy)-4,6-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

    Substitution: The presence of reactive sites allows for substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

2-(3,4-Difluorophenoxy)-4,6-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.

    Medicine: Research into its potential therapeutic applications includes its use as a precursor for pharmaceuticals targeting specific diseases.

    Industry: The compound’s reactivity and stability make it valuable in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3,4-Difluorophenoxy)-4,6-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the context of its use, such as inhibiting enzyme activity in a therapeutic setting or acting as a catalyst in a chemical reaction.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-Difluorophenoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
  • 2-(3,4-Difluorophenoxy)-4,6-dimethylpyrimidine

Uniqueness

The uniqueness of 2-(3,4-Difluorophenoxy)-4,6-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable for applications requiring precise molecular interactions and transformations.

Properties

Molecular Formula

C18H21BF2N2O3

Molecular Weight

362.2 g/mol

IUPAC Name

2-(3,4-difluorophenoxy)-4,6-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine

InChI

InChI=1S/C18H21BF2N2O3/c1-10-15(19-25-17(3,4)18(5,6)26-19)11(2)23-16(22-10)24-12-7-8-13(20)14(21)9-12/h7-9H,1-6H3

InChI Key

SAZFZHVOYZZBAN-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(N=C2C)OC3=CC(=C(C=C3)F)F)C

Origin of Product

United States

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